![molecular formula C10H19NO5S B6150031 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid CAS No. 57496-45-4](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid
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Overview
Description
“2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid” is a chemical compound with the molecular formula C10H19NO5S. It has a molecular weight of 265.33 . The tert-butyloxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxy carbonyl group attached to an amino group, a methanesulfinyl group, and a butanoic acid group .Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Dipeptide Synthesis
The tert-butyloxycarbonyl (Boc) group is commonly used to protect amino acids during peptide synthesis. The compound can be utilized in the formation of dipeptides, where it acts as a starting material. The protected amino acid ionic liquids (AAILs) derived from Boc-protected amino acids have shown promise in enhancing amide bond formation without the need for additional bases, yielding satisfactory results in dipeptide synthesis .
Chiral Separation for Green Manufacturing
In the context of green chemistry, the compound has been applied in the chiral separation processes. This is particularly relevant for the manufacturing of pharmaceuticals where the chiral purity of compounds is crucial. An effective approach has been developed to separate chiral variants of similar compounds, which is an important step in the synthesis of anti-HCV drugs like Velpatasvir. This process eliminates the need for salinization and uses fewer organic solvents, making it more environmentally friendly .
Bio-organic Synthesis
The compound’s derivatives have been investigated for their thermodynamic feasibility in bio-organic synthesis. The spontaneity of reactions involving the formation of N-tert-butoxycarbonyl anhydride increases with peptide length, indicating its potential in the synthesis of longer peptide chains and complex organic molecules .
Ionic Liquid Formation
The compound can be used to create room-temperature ionic liquids (RTILs), which have broad applications in peptide synthesis. These RTILs serve as synthetic support, cleavage reagents, and solvents, offering a versatile tool in the synthesis of peptides and proteins .
Environmental Impact Reduction
The use of this compound in chiral separation processes contributes to reducing the environmental impact of pharmaceutical manufacturing. By avoiding the use of multiple organic solvents and simplifying the separation process, it aligns with the principles of green chemistry to minimize waste and reduce the carbon footprint of chemical processes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine group under specific conditions.
Biochemical Pathways
Compounds with similar structures are often used in peptide synthesis, suggesting that they might play a role in protein synthesis or modification .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid involves the protection of the amine group, followed by the addition of a methanesulfinyl group, and then deprotection of the amine group. The final step involves the addition of a carboxylic acid group to the molecule.", "Starting Materials": [ "tert-butyl carbamate", "4-bromobutanoic acid", "methanesulfinyl chloride", "sodium hydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyridine", "chloroacetic acid", "triethylamine" ], "Reaction": [ "tert-butyl carbamate is reacted with 4-bromobutanoic acid in the presence of sodium hydride and diethyl ether to form the protected amine intermediate", "the protected amine intermediate is then reacted with methanesulfinyl chloride in the presence of triethylamine to add the methanesulfinyl group", "the amine protection group is then removed using hydrochloric acid to expose the amine group", "the exposed amine group is then reacted with chloroacetic acid in the presence of sodium hydroxide and acetic anhydride to add the carboxylic acid group and form the final product, 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid" ] } | |
CAS RN |
57496-45-4 |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid |
Molecular Formula |
C10H19NO5S |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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